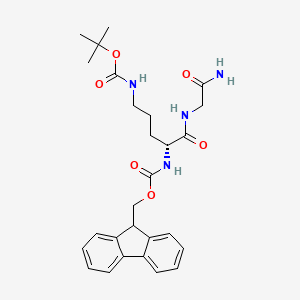
(4-(4-Phenylpyridin-2-yl)phenyl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the field of cross-coupling reactions. This compound is known for its ability to form stable complexes with transition metals, making it a valuable reagent in various catalytic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Phenylpyridin-2-yl)phenyl)boronic acid typically involves the borylation of aryl halides or triflates. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions are generally mild, and the process is tolerant of various functional groups .
Industrial Production Methods
In industrial settings, the production of (4-(4-Phenylpyridin-2-yl)phenyl)boronic acid often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various oxidizing and reducing agents. The reaction conditions are typically mild, allowing for high functional group tolerance .
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted aryl compounds .
Aplicaciones Científicas De Investigación
(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (4-(4-Phenylpyridin-2-yl)phenyl)boronic acid exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes, including cross-coupling reactions. The molecular targets and pathways involved include the palladium-catalyzed formation of carbon-boron bonds and subsequent transmetalation steps .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.
Pyridine-4-boronic acid: Contains a pyridine ring but differs in the position of the boronic acid group.
Uniqueness
(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid is unique due to its ability to form stable complexes with transition metals and its high functional group tolerance. This makes it a valuable reagent in various catalytic processes and synthetic applications .
Propiedades
Fórmula molecular |
C17H14BNO2 |
|---|---|
Peso molecular |
275.1 g/mol |
Nombre IUPAC |
[4-(4-phenylpyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C17H14BNO2/c20-18(21)16-8-6-14(7-9-16)17-12-15(10-11-19-17)13-4-2-1-3-5-13/h1-12,20-21H |
Clave InChI |
XEHVACGVDGFOCX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


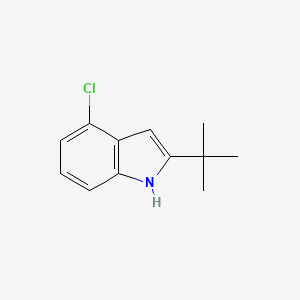
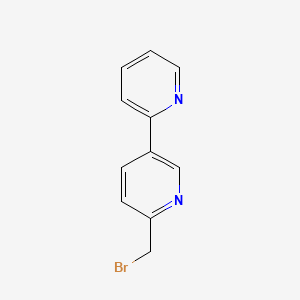
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)

![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)
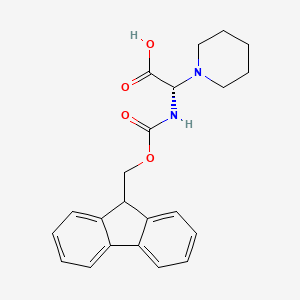

![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)


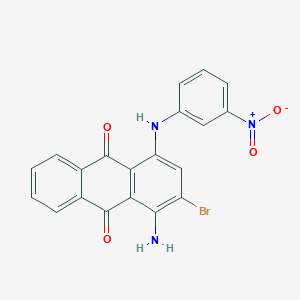
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)
